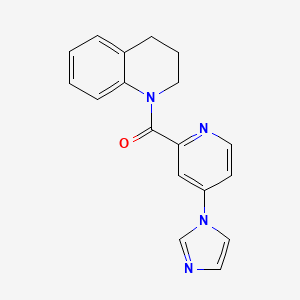
(4-(1H-imidazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1H-imidazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a potent inhibitor of certain enzymes that play a critical role in various biological processes. In
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Heterocyclic compounds, including those with imidazolyl, pyridinyl, and dihydroquinolinyl moieties, are crucial in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include antimicrobial, anti-inflammatory, anticancer, antimalarial, and antipsychotic effects. The synthesis and structural characterization of such compounds are fundamental for exploring new therapeutic agents (Bawa et al., 2010).
Anticancer Activity
Compounds containing dihydroquinolinyl and imidazolyl moieties have shown considerable cytotoxicity against various human cancer cell lines, including prostate, lung, cervical, and breast cancer cells. Studies on tubulin polymerization inhibition indicate these compounds' potential as anticancer agents, providing a pathway for developing new therapeutic strategies (Mullagiri et al., 2018).
Antimicrobial and Antimycobacterial Properties
Derivatives of imidazolyl and pyridinyl compounds have been synthesized and screened for their antimicrobial and antimycobacterial activities. Notably, some of these compounds have shown equivalent or superior efficacy compared to standard drugs such as ciprofloxacin and ethambutol against bacterial and mycobacterial strains, highlighting their potential in addressing antibiotic resistance (Narasimhan et al., 2011).
Synthesis of Fluorescent Emitters
Compounds derived from pyridinylmethanone have been synthesized and characterized for their optical properties. These compounds exhibit significant Stokes' shifts and quantum yields, indicating their potential applications in creating luminescent materials and low-cost emitters for various technological applications (Volpi et al., 2017).
Novel Synthetic Approaches
Research has also focused on developing novel synthetic approaches for creating a wide range of imidazo[1,5-α]pyridines, expanding the scope of accessible compounds. These methods facilitate the synthesis of important derivatives, including those with alkyl(pyridin-2-yl)methanone substrates, thereby opening new avenues in organic synthesis and medicinal chemistry (Zeng et al., 2021).
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(4-imidazol-1-ylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(22-10-3-5-14-4-1-2-6-17(14)22)16-12-15(7-8-20-16)21-11-9-19-13-21/h1-2,4,6-9,11-13H,3,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGCNFURXJVJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=CC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(4-Oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B2797888.png)
![6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2797890.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2797892.png)
![Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2797894.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2797897.png)
![1-[(3,4-Dimethoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2797899.png)
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2797900.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2797903.png)

![N-[3-[[[4-[1-(Trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-2-bromo-6-(trifluoromethyl)phenyl]amino]carbonyl]-2-fluorophenyl]benzamide](/img/structure/B2797905.png)

![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2797907.png)
![N-benzyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2797909.png)